molecular formula C8H5F3O3 B1597913 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde CAS No. 497959-31-6

2-Hydroxy-3-(trifluoromethoxy)benzaldehyde

Cat. No. B1597913
Key on ui cas rn: 497959-31-6
M. Wt: 206.12 g/mol
InChI Key: QKIITUNJEPEAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879872B2

Procedure details

A solution of 2-trifluoromethoxyphenol (5.13 g, 28.8 mmol) in anhydrous acetonitrile (150 mL) in oven-dried glassware was treated with triethylamine (15.0 mL, 108 mmol) and MgCl2 (4.11 g, 43.2 mmol) which had been dried under vacuum with heating. Paraformaldehyde (5.18 g, 172 mmol), which had been dried under vacuum with P2O5, was then added and the solution was heated to reflux. After 5 days, the reaction was quenched with 1 N HCl (200 mL). The mixture was extracted using Et2O (2×100 mL). The combined organics were washed with brine (2×150 mL), dried (Na2SO4) and concentrated to a yellow solid. Purification by column chromatography (silica gel, 98:2 to 95:5 hexanes/EtOAc) gave the title compound (2.45 g, 41%) as a yellow powder: 1H NMR (300 MHz, DMSO-d6) δ 10.24 (s, 1H), 7.75-7.65 (m, 2H), 7.08 (t, J=7.9 Hz, 1H).
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
4.11 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.18 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10].C(N(CC)CC)C.[Mg+2].[Cl-].[Cl-].[CH2:23]=[O:24].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>C(#N)C>[OH:10][C:5]1[C:4]([O:3][C:2]([F:11])([F:12])[F:1])=[CH:9][CH:8]=[CH:7][C:6]=1[CH:23]=[O:24] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.13 g
Type
reactant
Smiles
FC(OC1=C(C=CC=C1)O)(F)F
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.11 g
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
5.18 g
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been dried under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
with heating
ADDITION
Type
ADDITION
Details
was then added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to reflux
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 1 N HCl (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted
WASH
Type
WASH
Details
The combined organics were washed with brine (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow solid
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (silica gel, 98:2 to 95:5 hexanes/EtOAc)

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
OC1=C(C=O)C=CC=C1OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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